An In-depth Technical Guide to the Synthesis of 4-Nitroisophthalic Acid from 1,3-Dimethyl-4-nitrobenzene
An In-depth Technical Guide to the Synthesis of 4-Nitroisophthalic Acid from 1,3-Dimethyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-nitroisophthalic acid from 1,3-dimethyl-4-nitrobenzene. The document details the experimental protocol for this oxidation reaction, discusses the underlying reaction mechanism, and presents relevant physicochemical properties of the key compounds involved. Safety precautions necessary for handling the materials are also outlined.
Physicochemical Properties of Reactants and Products
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for the successful execution and scale-up of the synthesis. The properties of 1,3-dimethyl-4-nitrobenzene and 4-nitroisophthalic acid are summarized in the tables below.
Table 1: Physicochemical Properties of 1,3-Dimethyl-4-nitrobenzene
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [1][2] |
| Appearance | Light yellow to amber liquid[2][3] |
| Melting Point | 2°C (36°F)[1][2] |
| Boiling Point | 237-239°C (459-462°F) at 760 mmHg[1][2] |
| Density | 1.135 g/mL at 15°C (59°F)[1][2] |
| Solubility in Water | Less than 1 mg/mL at 21°C (70°F)[1][2] |
| Flash Point | 107°C (225°F)[1][2] |
| CAS Number | 89-87-2 |
Table 2: Physicochemical Properties of 4-Nitroisophthalic Acid
| Property | Value |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol [4] |
| Appearance | Off-white to yellow solid/powder[5] |
| Melting Point | 258-259°C[5] |
| Boiling Point | 492.9 ± 40.0 °C (Predicted)[5][6] |
| Density | 1.671 ± 0.06 g/cm³ (Predicted)[5][6] |
| Solubility | Soluble in methanol[7] |
| pKa | 1.86 ± 0.25 (Predicted)[5] |
| CAS Number | 4315-09-7 |
Experimental Protocol: Oxidation of 1,3-Dimethyl-4-nitrobenzene
The synthesis of 4-nitroisophthalic acid from 1,3-dimethyl-4-nitrobenzene is achieved through the oxidation of the two methyl groups to carboxylic acid functionalities. A common and effective method utilizes potassium permanganate as a strong oxidizing agent in a basic medium.
Reaction Scheme:
Materials and Reagents:
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1,3-Dimethyl-4-nitrobenzene
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Potassium permanganate (KMnO₄)
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Pyridine
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Water
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1N Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolution of Starting Material: In a reaction vessel equipped with a stirrer, dissolve 10.0 g (66.2 mmol) of 1,3-dimethyl-4-nitrobenzene in a mixture of 65.0 mL of pyridine and 130 mL of water.
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Addition of Oxidizing Agent: To the stirred solution, add 62.7 g (0.397 mol) of potassium permanganate in portions. The addition should be controlled to manage the exothermic nature of the reaction.
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Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide.
-
Work-up:
-
Filtration: After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.
-
Concentration: Concentrate the filtrate by distillation under reduced pressure to remove a significant portion of the solvents.
-
Acidification: Acidify the residue with 1N hydrochloric acid. This will protonate the carboxylate salt to form the free carboxylic acid, which will precipitate out of the aqueous solution.
-
Extraction: Extract the acidified solution with ethyl acetate. The 4-nitroisophthalic acid will move into the organic layer.
-
Washing and Drying: Wash the ethyl acetate extract with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Remove the solvent by distillation under reduced pressure to obtain 4-nitroisophthalic acid as yellow crystals.
-
-
Yield: This procedure can yield up to 12.4 g (89%) of 4-nitroisophthalic acid. The product obtained is often of sufficient purity for subsequent reactions without further purification.
Reaction Mechanism
The oxidation of the alkyl side chains of 1,3-dimethyl-4-nitrobenzene by potassium permanganate proceeds through a complex mechanism involving the formation of benzylic radicals. A crucial requirement for this reaction is the presence of at least one hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position).
The generally accepted mechanism involves the following key steps:
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Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom from one of the methyl groups by the permanganate ion (MnO₄⁻), forming a benzylic radical. This radical is stabilized by resonance with the aromatic ring.
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Oxidation to Alcohol: The benzylic radical is then oxidized to a benzylic alcohol.
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Further Oxidation: The benzylic alcohol is further oxidized to an aldehyde or a ketone, and subsequently to a carboxylic acid.
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Repeat for Second Methyl Group: The same sequence of reactions occurs at the second methyl group, ultimately converting both methyl groups into carboxylic acid groups.
The nitro group (-NO₂) on the benzene ring is a deactivating group, which makes the aromatic ring less susceptible to oxidation, allowing for the selective oxidation of the alkyl side chains.
Visualizations
To further clarify the experimental and theoretical aspects of this synthesis, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 4-nitroisophthalic acid.
Caption: Simplified reaction pathway for the oxidation of 1,3-dimethyl-4-nitrobenzene.
Safety Precautions
Working with the reagents involved in this synthesis requires strict adherence to safety protocols to minimize risks.
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Potassium Permanganate (KMnO₄): A strong oxidizing agent. It can cause fires or explosions if it comes into contact with combustible materials. It is also harmful if swallowed and can cause severe skin burns and eye damage.[8][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area, preferably a fume hood.
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. It can cause irritation to the skin, eyes, and respiratory tract. Work in a well-ventilated fume hood and wear appropriate PPE.
-
1,3-Dimethyl-4-nitrobenzene: This compound may cause irritation to the skin, eyes, and respiratory tract.[1] It is incompatible with strong oxidizing agents.[1][3] Standard laboratory safety practices should be followed.
-
Hydrochloric Acid (HCl): A corrosive acid. Causes severe skin burns and eye damage. Use with caution in a well-ventilated area and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work. An emergency shower and eyewash station should be readily accessible.
This guide provides a foundational understanding for the synthesis of 4-nitroisophthalic acid. For process optimization and scale-up, further studies on reaction kinetics, thermodynamics, and purification techniques are recommended.
References
- 1. 1,3-DIMETHYL-4-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitro-1,3-dimethylbenzene | 89-87-2 [chemicalbook.com]
- 4. 4-Nitroisophthalic acid | C8H5NO6 | CID 3062438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-NITROISOPHTHALIC ACID CAS#: 4315-09-7 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. accomn.com [accomn.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. ICSC 0672 - POTASSIUM PERMANGANATE [chemicalsafety.ilo.org]
